N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide
Description
N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide is a synthetic small molecule combining a coumarin scaffold with a triazole-linked 3,4-dimethoxyphenyl moiety. The coumarin core is recognized for its pharmacological versatility, including roles as kinase inhibitors and antimicrobial agents . The triazole ring enhances metabolic stability and bioavailability, while the 3,4-dimethoxyphenyl group may contribute to electron-rich aromatic interactions in biological systems .
Properties
IUPAC Name |
N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O5/c1-33-23-12-7-16(14-24(23)34-2)21-15-27-29-30(21)19-10-8-18(9-11-19)28-25(31)20-13-17-5-3-4-6-22(17)35-26(20)32/h3-15H,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPJXPCFAYDBKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring:
Attachment of the Chromene Moiety: The chromene moiety can be introduced through a condensation reaction involving salicylaldehyde and an appropriate ketone.
Formation of the Carboxamide Group: The carboxamide group is typically formed through an amidation reaction involving an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and chromene moiety are known to interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Coumarin Derivatives with Triazole Linkages
Compound 169 : 4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide
- Structural Differences : Replaces the 3,4-dimethoxyphenyl group with a 4-chlorobenzyl substituent and a 4-fluorophenethyl carboxamide chain.
- Functional Implications : The chloro and fluoro substituents may enhance lipophilicity and membrane permeability compared to methoxy groups. However, the absence of methoxy groups could reduce electron-donating effects critical for receptor binding .
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-6-methoxy-2-oxo-2H-chromene-3-carboxamide
- Structural Differences : Substitutes the triazole with a thiadiazole sulfamoyl group and introduces a 6-methoxy modification on the coumarin ring.
- Functional Implications : The thiadiazole group may confer distinct hydrogen-bonding capabilities, while the sulfamoyl moiety could improve solubility. The 6-methoxy group might sterically hinder interactions compared to the parent compound .
Non-Coumarin Triazole Derivatives
N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide
- Key Features: Shares the 3,4-dimethoxyphenyl group but employs a thiazolidinone core instead of coumarin.
- Bioactivity : Exhibits 14.19% inhibition in pollen tube growth assays, suggesting moderate bioactivity. The nitrobenzamide group may introduce redox-sensitive properties absent in the target compound .
(4E)-2-(3,4-dichlorophenyl)-4-[(3,4-dimethoxyphenyl)methylidene]-5-methylpyrazol-3-one
Functionalized Aromatic Systems
4-[4-(dimethylamino)phenyl]-8-{(E)-1-[4-(dimethylamino)phenyl]methylidene}-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione
- Key Features: A quinazolinethione scaffold with dual dimethylaminophenyl groups.
- Bioactivity: Demonstrates the highest inhibition (19.74%) in pollen tube assays among the reviewed compounds. The dimethylamino groups may enhance charge-transfer interactions, a feature absent in the target compound .
Comparative Analysis Table
Key Observations
Structural Impact on Activity: The triazole-linked coumarin scaffold in the target compound balances aromaticity and metabolic stability, whereas thiazolidinone or pyrazolone cores in analogs prioritize redox or hydrophobic interactions . Methoxy groups (e.g., 3,4-dimethoxy) may enhance binding affinity through electron donation, while chloro/fluoro substituents improve lipophilicity .
Bioactivity Trends :
Biological Activity
N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide is a complex organic compound belonging to the class of triazole derivatives. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties.
Chemical Structure
The compound features a triazole ring, a chromene moiety, and a carboxamide group, which contribute to its diverse biological activities. The structural formula can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C26H20N4O5 |
| Molecular Weight | 460.46 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- CYP450 Enzymes : The nitrogen atoms of the triazole ring bind to the iron in the heme moiety of cytochrome P450 enzymes, influencing drug metabolism and potentially leading to altered pharmacokinetics of co-administered drugs.
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Research indicates that it may interfere with signaling pathways critical for tumor growth.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. For instance:
- A study demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 20 µM, indicating potent activity.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects:
- In vitro assays showed that it possesses antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported to be as low as 15 µg/mL for certain strains.
Anti-inflammatory Effects
Research into the anti-inflammatory properties revealed that this compound could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases.
Case Study 1: Anticancer Efficacy
In a controlled study involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells at higher concentrations (20 µM), confirming its potential as an anticancer agent.
Case Study 2: Antibacterial Activity
A separate study evaluated the antibacterial efficacy against Staphylococcus aureus. The compound was administered at varying concentrations, and results indicated significant inhibition of bacterial growth at concentrations as low as 15 µg/mL. This supports its use as a lead compound in developing new antibiotics.
Q & A
What are the standard synthetic routes for preparing N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step protocols:
Triazole Formation : A copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the 3,4-dimethoxyphenyltriazole moiety to the phenyl ring.
Coupling Reaction : Amide bond formation between the chromene-3-carboxylic acid derivative and the triazole-phenyl intermediate using coupling agents like EDCI/HOBt in anhydrous DMF .
Cyclization : For chromene ring formation, cyclocondensation of keto-esters with substituted phenols under acidic or basic conditions (e.g., iodine/triethylamine in DMF) .
Key Considerations : Optimize reaction time (1–3 minutes for rapid cyclization) and solvent choice (acetonitrile for initial steps, DMF for cyclization) to minimize side products .
Which spectroscopic techniques are most reliable for structural elucidation of this compound?
Level: Basic
Methodological Answer:
- 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm for triazole and chromene systems) and methoxy groups (δ ~3.8 ppm). Compare with analogous compounds (e.g., 3,4-dimethoxyphenyltriazole derivatives) to confirm substitution patterns .
- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹ for chromene and amide groups) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of CO from chromene) .
How can researchers optimize low yields during the chromene cyclization step?
Level: Advanced
Methodological Answer:
Low yields often arise from incomplete cyclization or side reactions. Strategies include:
- Catalyst Screening : Test iodine, BF3·Et2O, or Lewis acids to enhance cyclization efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol; DMF improves solubility of intermediates .
- Temperature Control : Reflux conditions (e.g., 80°C in DMF) vs. room temperature to balance reaction rate and byproduct formation .
Validation : Monitor reaction progress via TLC or LC-MS, and isolate intermediates to identify bottlenecks .
How should discrepancies in NMR data (e.g., unexpected splitting or shifts) be resolved?
Level: Advanced
Methodological Answer:
- Dynamic Effects : Check for tautomerism in the triazole or chromene systems using variable-temperature NMR .
- Impurity Analysis : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/DMF mixtures) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign quaternary carbons (e.g., chromene C-2 carbonyl at δ ~160 ppm in 13C NMR) .
What strategies are effective for designing analogs to study structure-148 activity relationships (SAR)?
Level: Advanced
Methodological Answer:
- Core Modifications :
- Functional Group Interchange : Substitute the amide with sulfonamide or urea moieties to probe hydrogen-bonding requirements .
Synthetic Workflow : Use parallel synthesis (e.g., microwave-assisted CuAAC) to generate libraries. Validate purity via HPLC before biological screening .
How can researchers address solubility challenges in biological assays?
Level: Advanced
Methodological Answer:
- Co-solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) for in vitro studies; confirm stability via UV-vis spectroscopy .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) to improve bioavailability .
What computational methods aid in predicting binding modes with target proteins?
Level: Advanced
Methodological Answer:
- Docking Studies (AutoDock Vina, Schrödinger) : Model interactions with kinases or GPCRs using the chromene core as a hinge-binding motif .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories; analyze RMSD and binding free energies (MM/PBSA) .
- Pharmacophore Modeling : Identify critical features (e.g., methoxy groups for hydrophobic contacts) using tools like PharmaGist .
How should contradictory biological activity data across studies be interpreted?
Level: Advanced
Methodological Answer:
- Assay Variability : Compare cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum concentration, incubation time) .
- Metabolic Stability : Test compound stability in liver microsomes; CYP450 metabolism may reduce efficacy in certain models .
- Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended targets causing divergent results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
